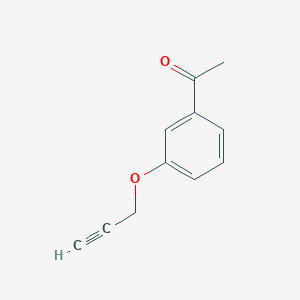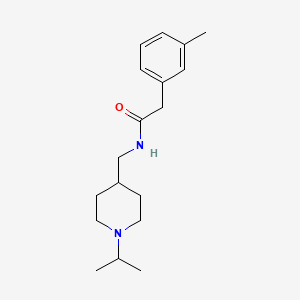
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide, commonly known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPP belongs to the class of piperidine derivatives and is known to have a unique mechanism of action that makes it a promising candidate for drug development.
作用機序
The mechanism of action of IPP involves its ability to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. IPP acts as a modulator of the sigma-1 receptor, which leads to the activation of various signaling pathways that are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
IPP has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been found to modulate the activity of various enzymes and proteins that are involved in cellular metabolism, signaling, and gene expression. IPP has also been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and movement control.
実験室実験の利点と制限
IPP has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various laboratory experiments. IPP is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, IPP has some limitations as well. It is a highly potent compound and requires careful handling to avoid exposure to skin and eyes. Additionally, IPP is relatively expensive compared to other research chemicals, which may limit its use in some laboratories.
将来の方向性
There are several potential future directions for research on IPP. One area of interest is the development of new drugs based on the structure of IPP. Researchers are exploring the possibility of modifying the structure of IPP to enhance its therapeutic properties and reduce its side effects. Another area of interest is the study of the sigma-1 receptor and its role in various diseases. Researchers are investigating the role of the sigma-1 receptor in cancer, neurodegenerative diseases, and psychiatric disorders. Finally, researchers are exploring the possibility of using IPP as a research tool to study various cellular processes and signaling pathways.
合成法
The synthesis of IPP involves a multi-step process that requires the use of various reagents and solvents. The most commonly used method for synthesizing IPP involves the reaction of 1-isopropylpiperidine with m-tolylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas.
科学的研究の応用
IPP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have significant activity against a variety of diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. IPP has also been shown to have anti-inflammatory, analgesic, and anti-anxiety properties.
特性
IUPAC Name |
2-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)20-9-7-16(8-10-20)13-19-18(21)12-17-6-4-5-15(3)11-17/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHFXFXTIOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
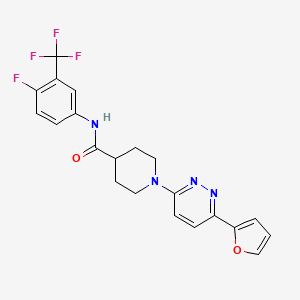
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
![3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2908611.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)

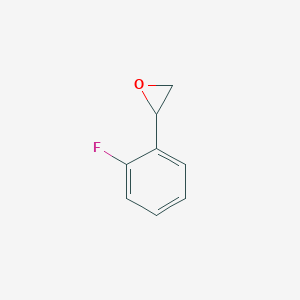
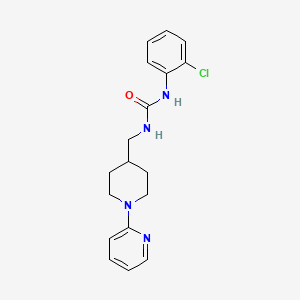
![6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride](/img/structure/B2908621.png)
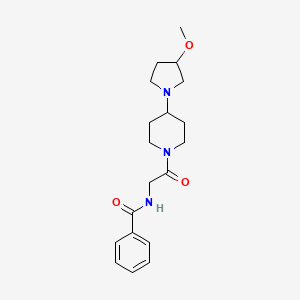
![4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2908625.png)
